N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide
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Overview
Description
N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by a cyclohexyl group attached to the nitrogen atom and a 4-ethylphenoxy group linked to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide typically involves the reaction of 3-(chloromethyl)benzoic acid with 4-ethylphenol in the presence of a base to form the intermediate 3-[(4-ethylphenoxy)methyl]benzoic acid. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide
- N-cyclohexyl-4-[(4-ethylphenoxy)methyl]benzamide
Uniqueness
N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide is unique due to its specific structural features, such as the position of the ethylphenoxy group and the cyclohexyl group. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-2-17-11-13-21(14-12-17)25-16-18-7-6-8-19(15-18)22(24)23-20-9-4-3-5-10-20/h6-8,11-15,20H,2-5,9-10,16H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNBTCLDGFALPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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